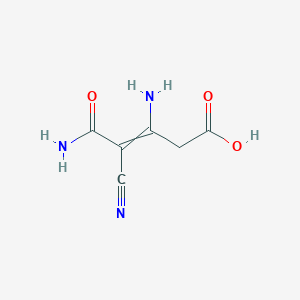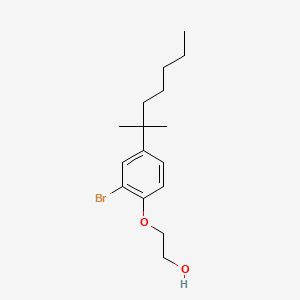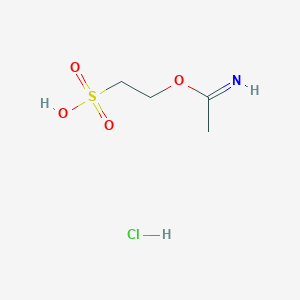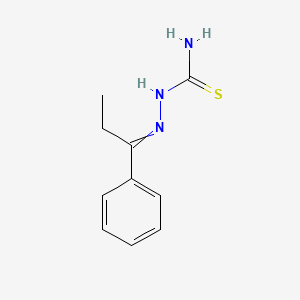![molecular formula C23H14O5 B14336580 Naphtho[1,2-d]-1,3-dioxole-6,9-dione, 5-hydroxy-2,2-diphenyl- CAS No. 97467-30-6](/img/structure/B14336580.png)
Naphtho[1,2-d]-1,3-dioxole-6,9-dione, 5-hydroxy-2,2-diphenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Naphtho[1,2-d]-1,3-dioxole-6,9-dione, 5-hydroxy-2,2-diphenyl- is a complex organic compound known for its unique structural features and diverse applications This compound belongs to the class of naphthoquinones, which are characterized by their quinone structure fused with a naphthalene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Naphtho[1,2-d]-1,3-dioxole-6,9-dione, 5-hydroxy-2,2-diphenyl- typically involves multi-step organic reactions. One common method includes the condensation of 2-naphthol with aldehydes in the presence of Lewis acidic catalysts such as ferric chloride (FeCl3), ytterbium triflate (Yb(OTf)3), or ceric ammonium nitrate (CAN) . The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process. The choice of catalysts and solvents is crucial to optimize the reaction rates and minimize by-products.
化学反応の分析
Types of Reactions
Naphtho[1,2-d]-1,3-dioxole-6,9-dione, 5-hydroxy-2,2-diphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone structure to hydroquinone.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are used for halogenation and nitration reactions, respectively.
Major Products Formed
The major products formed from these reactions include various quinone and hydroquinone derivatives, which can further undergo additional functionalization to yield a wide range of bioactive compounds.
科学的研究の応用
Naphtho[1,2-d]-1,3-dioxole-6,9-dione, 5-hydroxy-2,2-diphenyl- has found applications in several scientific research areas:
Chemistry: Used as a precursor for the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as a fluorescent probe and cytotoxic agent against cancer cells.
Medicine: Explored for its anticancer, antibacterial, and antifungal properties.
Industry: Utilized in the development of dyes, pigments, and polymeric materials.
作用機序
The mechanism of action of Naphtho[1,2-d]-1,3-dioxole-6,9-dione, 5-hydroxy-2,2-diphenyl- involves its redox properties, which allow it to participate in electron transfer reactions. This compound can generate reactive oxygen species (ROS) that induce oxidative stress in cells, leading to apoptosis in cancer cells . The molecular targets include DNA, where it can intercalate and disrupt replication, and various enzymes involved in cellular metabolism.
類似化合物との比較
Similar Compounds
Juglone: A natural naphthoquinone with similar redox properties and biological activities.
Lawsone: Another naphthoquinone known for its antimicrobial and anticancer properties.
Plumbagin: Exhibits strong cytotoxic activity against cancer cells.
Uniqueness
Naphtho[1,2-d]-1,3-dioxole-6,9-dione, 5-hydroxy-2,2-diphenyl- is unique due to its structural complexity and the presence of both hydroxyl and diphenyl groups. These features enhance its reactivity and potential for functionalization, making it a versatile compound for various applications in scientific research and industry.
特性
CAS番号 |
97467-30-6 |
|---|---|
分子式 |
C23H14O5 |
分子量 |
370.4 g/mol |
IUPAC名 |
5-hydroxy-2,2-diphenylbenzo[g][1,3]benzodioxole-6,9-dione |
InChI |
InChI=1S/C23H14O5/c24-16-11-12-17(25)21-20(16)18(26)13-19-22(21)28-23(27-19,14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-13,26H |
InChIキー |
FAQLBWAFSYRKJL-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2(OC3=C(O2)C4=C(C(=O)C=CC4=O)C(=C3)O)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3,5-Dichloro-N-[2-(diethylamino)ethyl]-2,6-dimethoxybenzamide](/img/structure/B14336504.png)
![Bis[2,4,6-tri(propan-2-yl)phenyl]tin](/img/structure/B14336508.png)
![2,5,9,12,16,19,23,26-Octaazaspiro[13.13]heptacosane](/img/structure/B14336544.png)


![Cyclohexene, 3-[(2-bromo-2-propenyl)oxy]-](/img/structure/B14336563.png)
![1,4-Butanediamine, N-[3-(ethylamino)propyl]-](/img/structure/B14336569.png)
![2',2'-Dibromospiro[bicyclo[3.3.1]nonane-3,1'-cyclopropan]-7-one](/img/structure/B14336575.png)
![1,1'-Sulfanediylbis[5-tert-butyl-2-methyl-4-(octadecyloxy)benzene]](/img/structure/B14336578.png)




